molecular formula C7H11NO5S B12857072 3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid CAS No. 754169-88-5

3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid

Cat. No.: B12857072
CAS No.: 754169-88-5
M. Wt: 221.23 g/mol
InChI Key: UIELKNXDYXIIBX-UHFFFAOYSA-N
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Description

3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid is a chemical compound that features a pyrrole ring substituted with hydroxyl groups and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid typically involves the functionalization of a pyrrole ring. One common method includes the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation . Another approach involves the direct sulfonation of the pyrrole ring using sulfonating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to modify the functional groups on the pyrrole ring.

    Substitution: The sulfonic acid group can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups on the pyrrole ring. This combination of functional groups allows for diverse chemical reactivity and interactions with biological molecules, making it a versatile compound for various applications.

Properties

CAS No.

754169-88-5

Molecular Formula

C7H11NO5S

Molecular Weight

221.23 g/mol

IUPAC Name

3-(2,5-dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid

InChI

InChI=1S/C7H11NO5S/c9-6-4-5(7(10)8-6)2-1-3-14(11,12)13/h4,8-10H,1-3H2,(H,11,12,13)

InChI Key

UIELKNXDYXIIBX-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C1CCCS(=O)(=O)O)O)O

Origin of Product

United States

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